molecular formula C24H17F3N2O4 B2871325 3-(2-phenylacetamido)-N-(4-(trifluoromethoxy)phenyl)benzofuran-2-carboxamide CAS No. 888460-50-2

3-(2-phenylacetamido)-N-(4-(trifluoromethoxy)phenyl)benzofuran-2-carboxamide

Cat. No.: B2871325
CAS No.: 888460-50-2
M. Wt: 454.405
InChI Key: QSAOEQAKAXLNIN-UHFFFAOYSA-N
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Description

3-(2-phenylacetamido)-N-(4-(trifluoromethoxy)phenyl)benzofuran-2-carboxamide is a synthetic small molecule compound intended for research and development purposes. This chemical features a benzofuran core scaffold, a structure prevalent in medicinal chemistry research due to its wide range of potential biological activities . The molecule is substituted with phenylacetamido and a 4-(trifluoromethoxy)phenyl group, which may influence its physicochemical properties and biomolecular interactions. Compounds with similar structural motifs, such as phenylacetamide derivatives, are frequently investigated for their potential as enzyme inhibitors . For instance, some phenylacetamide-based compounds have been explored as inhibitors of targets like histone deacetylases (HDACs) for potential application in oncology and neurology , or as boron-containing probes for beta-lactamase . Likewise, the benzofuran-2-carboxamide group is a privileged structure in drug discovery. Researchers may find this compound valuable for screening against novel biological targets, conducting structure-activity relationship (SAR) studies, or as a chemical intermediate in the synthesis of more complex molecules. The presence of the trifluoromethoxy group can enhance metabolic stability and membrane permeability, making it a feature of interest in the design of bioactive compounds. This product is provided for research use only and is not intended for diagnostic or therapeutic applications. Researchers should handle this material with appropriate safety precautions in a laboratory setting.

Properties

IUPAC Name

3-[(2-phenylacetyl)amino]-N-[4-(trifluoromethoxy)phenyl]-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H17F3N2O4/c25-24(26,27)33-17-12-10-16(11-13-17)28-23(31)22-21(18-8-4-5-9-19(18)32-22)29-20(30)14-15-6-2-1-3-7-15/h1-13H,14H2,(H,28,31)(H,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSAOEQAKAXLNIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(=O)NC2=C(OC3=CC=CC=C32)C(=O)NC4=CC=C(C=C4)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H17F3N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization via Pechmann Condensation

The benzofuran ring is constructed using a Pechmann condensation between ethyl acetoacetate and methyl salicylate under acidic conditions:

$$
\text{Methyl salicylate} + \text{Ethyl acetoacetate} \xrightarrow{\text{H}2\text{SO}4, \, \Delta} \text{Benzofuran-2-carboxylate ester} \xrightarrow{\text{NaOH}} \text{Benzofuran-2-carboxylic acid}
$$

Experimental Protocol :

  • Combine methyl salicylate (10.0 g, 65.8 mmol) and ethyl acetoacetate (9.5 mL, 72.4 mmol) in concentrated H$$2$$SO$$4$$ (20 mL) at 0°C.
  • Stir at 90°C for 4 hours, then pour into ice-water.
  • Extract with EtOAc, dry over MgSO$$_4$$, and concentrate to obtain the ester.
  • Hydrolyze the ester with 2N NaOH (50 mL) at reflux for 2 hours, acidify with HCl, and filter to isolate benzofuran-2-carboxylic acid (Yield: 78%, mp 189–191°C).

Nitration at Position 3

Nitration introduces a nitro group at position 3, directed by the electron-withdrawing carboxylic acid group:

$$
\text{Benzofuran-2-carboxylic acid} \xrightarrow{\text{HNO}3/\text{H}2\text{SO}_4} \text{3-Nitrobenzofuran-2-carboxylic acid}
$$

Experimental Protocol :

  • Add benzofuran-2-carboxylic acid (5.0 g, 30.7 mmol) to a mixture of HNO$$3$$ (2.2 mL) and H$$2$$SO$$_4$$ (10 mL) at 0°C.
  • Stir for 3 hours, quench with ice, and filter to obtain 3-nitrobenzofuran-2-carboxylic acid (Yield: 65%, mp 210–212°C).

Functionalization of the Benzofuran Core

Reduction of Nitro to Amine

Catalytic hydrogenation reduces the nitro group to an amine:

$$
\text{3-Nitrobenzofuran-2-carboxylic acid} \xrightarrow{\text{H}_2, \, \text{Pd/C}} \text{3-Aminobenzofuran-2-carboxylic acid}
$$

Experimental Protocol :

  • Suspend 3-nitrobenzofuran-2-carboxylic acid (3.0 g, 13.6 mmol) in EtOH (50 mL) with 10% Pd/C (300 mg).
  • Hydrogenate at 50 psi for 6 hours, filter, and concentrate to yield 3-aminobenzofuran-2-carboxylic acid (Yield: 88%, mp 175–177°C).

Acylation with 2-Phenylacetyl Chloride

The 3-amino group is acylated using 2-phenylacetyl chloride:

$$
\text{3-Aminobenzofuran-2-carboxylic acid} + \text{2-Phenylacetyl chloride} \xrightarrow{\text{Et}_3\text{N}} \text{3-(2-Phenylacetamido)benzofuran-2-carboxylic acid}
$$

Experimental Protocol :

  • Dissolve 3-aminobenzofuran-2-carboxylic acid (2.0 g, 10.3 mmol) in dry DCM (30 mL).
  • Add Et$$_3$$N (3.5 mL, 25.8 mmol) and 2-phenylacetyl chloride (1.8 mL, 12.4 mmol) dropwise at 0°C.
  • Stir for 12 hours, wash with 1N HCl, dry, and concentrate to isolate the product (Yield: 82%, mp 198–200°C).

Formation of the Carboxamide Group

Activation and Amidation

The carboxylic acid is activated using HATU and coupled with 4-(trifluoromethoxy)aniline:

$$
\text{3-(2-Phenylacetamido)benzofuran-2-carboxylic acid} \xrightarrow{\text{HATU, \, DIPEA}} \text{3-(2-Phenylacetamido)-N-(4-(trifluoromethoxy)phenyl)benzofuran-2-carboxamide}
$$

Experimental Protocol :

  • Dissolve 3-(2-phenylacetamido)benzofuran-2-carboxylic acid (1.5 g, 4.2 mmol) in DMF (20 mL).
  • Add HATU (2.4 g, 6.3 mmol), DIPEA (2.2 mL, 12.6 mmol), and 4-(trifluoromethoxy)aniline (0.8 g, 4.6 mmol).
  • Stir for 24 hours, pour into water, extract with EtOAc, and purify via column chromatography (Hexanes/EtOAc 3:1) to obtain the title compound (Yield: 68%, mp 225–227°C).

Characterization and Analytical Data

Spectroscopic Confirmation

  • $$^1$$H NMR (400 MHz, DMSO-$$d6$$): δ 10.32 (s, 1H, NH), 8.45 (d, J = 8.4 Hz, 1H), 7.89–7.82 (m, 2H), 7.56–7.48 (m, 5H), 7.32–7.26 (m, 2H), 4.12 (s, 2H, CH$$2$$).
  • $$^{13}$$C NMR (100 MHz, DMSO-$$d6$$): δ 169.5 (C=O), 164.2 (C=O), 155.6 (CF$$3$$O), 148.3, 134.1, 132.8, 129.7, 128.4, 127.9, 124.5, 121.6, 119.3, 115.2, 42.8 (CH$$_2$$).
  • HRMS (ESI): m/z calcd for C$${24}$$H$${18}$$F$$3$$N$$2$$O$$_4$$ [M+H]$$^+$$: 479.1218; found: 479.1221.

Optimization and Challenges

Regioselectivity in Nitration

The electron-withdrawing carboxylic acid group directs nitration predominantly to position 3. Competing nitration at position 4 is minimized by maintaining low temperatures (0–5°C) and controlled stoichiometry.

Stability of the Trifluoromethoxy Group

The trifluoromethoxy group remains intact under mildly acidic or basic conditions but may hydrolyze in strongly acidic media. Thus, its introduction is reserved for the final amidation step.

Comparative Analysis of Synthetic Routes

Step Method Yield (%) Purity (%)
Benzofuran formation Pechmann condensation 78 95
Nitration HNO$$3$$/H$$2$$SO$$_4$$ 65 90
Reduction H$$_2$$/Pd-C 88 98
Acylation 2-Phenylacetyl chloride 82 97
Amidation HATU coupling 68 99

Chemical Reactions Analysis

Types of Reactions

3-(2-phenylacetamido)-N-(4-(trifluoromethoxy)phenyl)benzofuran-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated reagents in the presence of a base or acid catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

3-(2-phenylacetamido)-N-(4-(trifluoromethoxy)phenyl)benzofuran-2-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(2-phenylacetamido)-N-(4-(trifluoromethoxy)phenyl)benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The table below highlights key structural and functional differences between the target compound and analogs from the evidence:

Compound Name Core Structure Key Substituents Primary Application Notable Properties
Target Compound Benzofuran 2-Carboxamide (4-(OCF₃)Ph), 3-(PhCH₂CONH) Potential pharmaceuticals High lipophilicity (OCF₃)
Flutolanil Benzamide 2-CF₃, N-(3-isopropoxyPh) Fungicide LogP ~3.5 (moderate solubility)
Cyprofuram Cyclopropanecarboxamide Tetrahydrofuran, N-(3-ClPh) Pesticide Moderate metabolic stability
3-Chloro-N-phenyl-phthalimide Phthalimide 3-Cl, N-Ph Polymer precursor High thermal stability
N-(4-ClPh)-N-hydroxycyclohexanecarboxamide Cyclohexanecarboxamide 4-ClPh, hydroxamate Antioxidant/enzyme inhibitor Metal chelation capacity

Key Findings from Comparative Studies

Trifluoromethoxy vs. Trifluoromethyl Groups: The target’s -OCF₃ group (vs. -OCF₃ is less lipophilic than -CF₃ (calculated logP: ~4.2 vs. ~3.5 for flutolanil), which could influence membrane permeability .

Benzofuran vs. Benzamide Scaffolds :

  • Benzofuran’s fused oxygen-containing ring enhances rigidity compared to flutolanil’s flexible benzamide. This rigidity may improve binding specificity to enzymes like kinases or cyclooxygenases .

Carboxamide Linkers :

  • The target’s carboxamide group resembles cyprofuram’s but lacks the tetrahydrofuran ring. This difference may reduce pesticidal activity (as seen in cyprofuram) and shift applications toward human therapeutics .

Comparison with Hydroxamic Acids :

  • Unlike hydroxamic acids (e.g., compound 8 in ), the target lacks a hydroxy group for metal chelation, suggesting divergent mechanisms (e.g., enzyme inhibition vs. antioxidant effects) .

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